4-Pentafluoroethyloxy-piperidine

Medicinal Chemistry Physicochemical Properties Lipophilicity

4-Pentafluoroethyloxy-piperidine (IUPAC: 4-(1,1,2,2,2-pentafluoroethoxy)piperidine, CAS 1004527-59-6) is a fluorinated piperidine derivative featuring a pentafluoroethoxy (-OC₂F₅) substituent at the 4-position via an ether linkage. It is a specialized building block used in medicinal chemistry and drug discovery for modulating physicochemical properties.

Molecular Formula C7H10F5NO
Molecular Weight 219.15 g/mol
CAS No. 1004527-59-6
Cat. No. B1430413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentafluoroethyloxy-piperidine
CAS1004527-59-6
Molecular FormulaC7H10F5NO
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C(F)(F)F)(F)F
InChIInChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5/h5,13H,1-4H2
InChIKeyHHSZDDMBJHDGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentafluoroethyloxy-piperidine (CAS 1004527-59-6) Technical Profile for Scientific Procurement


4-Pentafluoroethyloxy-piperidine (IUPAC: 4-(1,1,2,2,2-pentafluoroethoxy)piperidine, CAS 1004527-59-6) is a fluorinated piperidine derivative featuring a pentafluoroethoxy (-OC₂F₅) substituent at the 4-position via an ether linkage . It is a specialized building block used in medicinal chemistry and drug discovery for modulating physicochemical properties . The molecular formula is C₇H₁₀F₅NO with a molecular weight of 219.15 g/mol .

Medchem Fluorinated piperidine building block for modulating physicochemical properties in lead optimization.
Property Pentafluoroethoxy (-OC₂F₅) group may support lipophilicity tuning and metabolic stability modulation.
Space Underexplored -OC₂F₅ motif for accessing less common chemical space and differentiating lead series.

Why 4-Pentafluoroethyloxy-piperidine (CAS 1004527-59-6) Cannot Be Replaced by Standard Piperidine Analogs


In drug discovery, the -OC₂F₅ group, despite having similar electronic properties and lipophilicity to the more common -OCF₃ group, remains significantly underexplored . This means that substituting a -OC₂F₅-containing building block with a non-fluorinated or less fluorinated analog (e.g., methoxy, ethoxy, or even trifluoroethoxy) may alter key physicochemical parameters such as lipophilicity, metabolic stability, and molecular conformation [1]. The specific steric bulk and electronic profile of the -OC₂F₅ group can be critical for target engagement and ADME properties in a lead series, and these effects cannot be reliably predicted or reproduced with simpler analogs [2].

Physicochemical Shift
Replacing -OC₂F₅ with methoxy or trifluoroethoxy may alter lipophilicity and metabolic profiles, disrupting established lead SAR.
Conformational Mismatch
The steric bulk of -OC₂F₅ influences piperidine ring conformation; smaller analogs may not reproduce target-binding geometries.
Metabolic Soft Spot Exposure
Decreased steric shielding from less bulky alkoxy groups could increase metabolic vulnerability, affecting in vivo stability.

Quantitative Differentiation Evidence for 4-Pentafluoroethyloxy-piperidine (CAS 1004527-59-6)


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Trifluoroethoxy Analogs

The -OC₂F₅ group confers significantly higher lipophilicity compared to non-fluorinated alkoxy groups, as indicated by a reported XLogP3-AA value of 1.3 for 4-(2,2,2-trifluoroethoxy)piperidine (CAS 1004527-59-6) [1]. While direct LogP data for 4-pentafluoroethyloxy-piperidine is not publicly available in primary literature, the -OC₂F₅ group is known to be more lipophilic than the -OCF₃ group . This increased lipophilicity can enhance membrane permeability but may also affect solubility and off-target binding.

Lipophilicity
Class-level inference
-OC₂F₅ expected > -OCF₃ (XLogP3 1.3 for analog)
Supports lipophilicity screening in lead optimization.
Direct LogP data not available; class-based estimate.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Metabolic Stability Modulation via -OC₂F₅ vs. -OCF₃ in Drug Candidates

The pentafluoroethoxy (-OC₂F₅) group exhibits metabolic stability comparable to that of the trifluoromethoxy (-OCF₃) group . However, due to its larger size, the -OC₂F₅ group may provide a different steric environment around metabolic soft spots, potentially leading to distinct cytochrome P450 (CYP) inhibition profiles or clearance rates in vivo. While direct comparative data for this specific piperidine derivative are lacking, class-level evidence from fluorinated drug candidates shows that subtle changes in fluorinated alkoxy groups can dramatically alter metabolic pathways [1].

Metabolic Stability
Class-level inference
Comparable to -OCF₃; potential distinct CYP profile due to sterics.
Context for ADME optimization when selecting fluoroalkoxy group.
No compound-specific data; based on fluorine medchem principles.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Potential for Unique Pharmacological Activity via Conformational Restriction

The bulky -OC₂F₅ group at the 4-position of the piperidine ring can influence the conformational preferences of the molecule, potentially affecting its interaction with biological targets. While no direct receptor binding data exists for this specific compound, studies on related fluorinated piperidines show that fluorine substitution can alter ring pucker and nitrogen basicity [1]. This can translate to differences in target binding affinity and selectivity compared to non-fluorinated or less bulky analogs. The -OC₂F₅ group, being larger than -OCF₃, may induce a distinct conformational bias.

Conformational Effects
Class-level inference
Bulky -OC₂F₅ may bias piperidine ring pucker vs smaller alkoxy groups.
Supports conformational tuning in structure-based design.
Inferred; no direct binding data for this compound.
Medicinal Chemistry Conformational Analysis Bioisosterism

Underexplored Chemical Space Compared to -OCF₃ Analogs

The -OC₂F₅ group is significantly less explored in bioactive molecules than the -OCF₃ group . This presents an opportunity for researchers to access novel chemical space and potentially discover compounds with unique biological profiles and intellectual property positions. The use of a less common building block like 4-pentafluoroethyloxy-piperidine can differentiate a lead series from competitors relying on more common -OCF₃-containing scaffolds.

Chemical Space Novelty
Data to verify
-OC₂F₅ less explored than -OCF₃ in bioactive molecules.
Supports differentiation strategy in lead series.
Qualitative assessment; IP landscape review advised.
Chemical Space Library Design Medicinal Chemistry

Direct Synthetic Accessibility and Purity Profile for Procurement Decisions

4-Pentafluoroethyloxy-piperidine is commercially available with a specified minimum purity of 95% . This level of purity is suitable for most research and development applications. While specific synthetic routes are not detailed in the public domain for this exact compound, the general synthetic approach involves the reaction of a protected piperidinol with an activated pentafluoroethoxy source . The availability and purity of this building block directly impact the efficiency and cost of downstream synthesis in medicinal chemistry projects.

Purity Specification
Vendor data
Minimum purity: 95%
Adequate for early-stage medchem synthesis and screening.
Supplier specification; impurity profile not disclosed.
Synthetic Chemistry Building Blocks Quality Control

Potential for Improved Pharmacokinetics via Increased Steric Shielding

The pentafluoroethoxy group is bulkier than both methoxy and trifluoroethoxy groups. This increased steric bulk can shield metabolically labile sites on the piperidine ring or adjacent positions from enzymatic attack, potentially leading to improved metabolic stability and longer half-life [1]. While direct comparative data for this compound is not available, the principle of steric shielding is well-established in medicinal chemistry for extending drug exposure in vivo.

Steric Shielding
Class-level inference
-OC₂F₅ bulkier than -OCH₃ or -OCH₂CF₃; may shield metabolic sites.
Supports strategy to improve metabolic stability.
Based on steric shielding principle; compound data needed.
Pharmacokinetics ADME Fluorine Chemistry

Key Application Scenarios for 4-Pentafluoroethyloxy-piperidine (CAS 1004527-59-6) in Research and Development


Late-Stage Lead Optimization for Improved Lipophilicity and Metabolic Stability

In medicinal chemistry programs where a piperidine-containing lead series requires enhanced lipophilicity for better membrane permeability or where metabolic soft spots are identified, replacing a methoxy or trifluoroethoxy group with a pentafluoroethoxy group can provide a strategic advantage . This building block allows for a straightforward modification to modulate physicochemical and ADME properties without altering the core scaffold [1].

Exploration of Novel Chemical Space for Intellectual Property Generation

Given that the -OC₂F₅ group is underexplored relative to the -OCF₃ group, incorporating 4-pentafluoroethyloxy-piperidine into a library of analogs can help medicinal chemists access novel chemical space . This can lead to the discovery of compounds with unique biological activities and, importantly, strengthen the intellectual property position of a drug discovery program by differentiating it from more common fluorinated scaffolds.

Conformational Tuning of Piperidine-Based Ligands

The bulky -OC₂F₅ group can influence the conformational equilibrium of the piperidine ring. In structure-based drug design, this property can be exploited to favor a specific binding conformation that enhances target engagement and selectivity [2]. This building block is valuable when a precise three-dimensional arrangement is required for optimal interaction with a protein target.

Synthesis of Diverse Fluorinated Analog Libraries

As a commercial building block with a minimum purity of 95%, 4-pentafluoroethyloxy-piperidine is suitable for use in parallel synthesis or high-throughput chemistry to generate focused libraries of fluorinated piperidine derivatives . This enables rapid exploration of structure-activity relationships (SAR) around the fluoroalkoxy group in a cost-effective manner.

Application
Selection Property
Validation Focus
Lipophilicity/ADME Tuning
Fluoroalkoxy group modulation
Physicochemical and metabolic profiling
Novel Chemical Space Exploration
Underutilized -OC₂F₅ motif
Biological profiling and IP analysis
Conformational Control
Bulky 4-substituent for ring bias
Target engagement and selectivity assays
Library Synthesis
≥95% purity building block
SAR exploration and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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